N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Overview
Description
CAY10678 is a benzoimidazole derivative known for its potent inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1). This compound is primarily used in scientific research to study inflammation and immune responses due to its ability to block the synthesis of prostaglandin E2 (PGE2), a key mediator in these processes .
Mechanism of Action
CAY10678, also known as N-Cyclopentyl-1-[5,6-dimethyl-1-(1-methylethyl)-1H-benzimidazol-2-yl]-4-piperidinecarboxamide or N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide, is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
The primary target of CAY10678 is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation .
Mode of Action
CAY10678 acts by potently inhibiting human and rat recombinant mPGES-1 . By inhibiting mPGES-1, CAY10678 effectively blocks the conversion of the COX product PGH2 into the biologically active PGE2 . This results in a decrease in PGE2 synthesis, which can influence various biological processes, including inflammation and pain perception .
Biochemical Pathways
The primary biochemical pathway affected by CAY10678 is the cyclooxygenase (COX) pathway . Within this pathway, mPGES-1 converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, CAY10678 disrupts this conversion, leading to a decrease in PGE2 synthesis . This can have downstream effects on various physiological processes, including inflammation and pain perception .
Pharmacokinetics
It is soluble in DMF (15 mg/ml), DMSO (5 mg/ml), and ethanol (25 mg/ml) . These solubility properties can influence the compound’s bioavailability and its potential routes of administration.
Result of Action
The inhibition of mPGES-1 by CAY10678 leads to a decrease in PGE2 synthesis . This can result in reduced inflammation and pain perception, as PGE2 is a potent mediator of these processes . Additionally, CAY10678 has been shown to reduce collagen deposition and T-cell depletion, suggesting potential applications in the study of diseases such as melanoma .
Action Environment
The action of CAY10678 can be influenced by various environmental factors. For instance, the expression of mPGES-1, the target of CAY10678, is induced in response to pro-inflammatory mediators, including LPS, IL-1β, and TNF-α . Therefore, the presence of these mediators in the environment can potentially influence the efficacy of CAY10678. Additionally, the compound’s stability may be affected by storage conditions, with recommended storage at -20°C .
Biochemical Analysis
Biochemical Properties
CAY10678 plays a significant role in biochemical reactions, particularly in the cyclooxygenase pathway . It interacts with mPGES-1, an enzyme that converts the COX product PGH2 into the biologically active PGE2 . The interaction between CAY10678 and mPGES-1 results in the inhibition of mPGES-1, thereby blocking PGE2 synthesis .
Cellular Effects
The effects of CAY10678 on cells are primarily related to its role as an mPGES-1 inhibitor . By inhibiting mPGES-1, CAY10678 can block the synthesis of PGE2 in isolated cells and whole blood treated with LPS or IL-1β . This can lead to a reduction in cell recruitment during inflammation .
Molecular Mechanism
The molecular mechanism of CAY10678 involves its interaction with mPGES-1 . It potently inhibits human and rat recombinant mPGES-1, which leads to a decrease in PGE2 synthesis . This can influence various cellular processes, including inflammation and cell recruitment .
Temporal Effects in Laboratory Settings
It is known that CAY10678 can dose-dependently block PGE2 synthesis in isolated cells and whole blood treated with LPS or IL-1β .
Metabolic Pathways
CAY10678 is involved in the cyclooxygenase pathway . It interacts with mPGES-1, an enzyme that converts the COX product PGH2 into PGE2 . By inhibiting mPGES-1, CAY10678 can influence the metabolic flux of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10678 involves the formation of a benzoimidazole core, followed by the introduction of various substituents to achieve the desired structure. The key steps include:
Formation of the benzoimidazole core: This is typically achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Substitution reactions: Introduction of the cyclopentyl group and the piperidinecarboxamide moiety is carried out through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for CAY10678 are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
CAY10678 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the benzoimidazole core or the substituents, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.
Major Products
The major product of these reactions is CAY10678 itself, with potential by-products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
CAY10678 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory responses and immune cell recruitment.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation, such as rheumatoid arthritis and certain cancers.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor that also reduces PGE2 synthesis but through a different mechanism.
PF-4693627: Another mPGES-1 inhibitor with similar inhibitory effects on PGE2 synthesis.
Uniqueness
CAY10678 is unique in its high potency and selectivity for mPGES-1, with minimal effects on other enzymes such as COX-1 and COX-2. This selectivity makes it a valuable tool for studying the specific role of mPGES-1 in inflammation and immune responses .
Properties
IUPAC Name |
N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVJOTXZIRXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CAY10678 impact the tumor microenvironment and enhance immunotherapy response in melanoma?
A: CAY10678 is a selective inhibitor of microsomal prostaglandin E2 synthase 1 (mPGES-1). Research indicates that inhibiting mPGES-1 with CAY10678 leads to a reduction in collagen deposition within the tumor microenvironment []. Collagen, a major component of the extracellular matrix, is known to contribute to immunosuppressive conditions within the tumor. By reducing collagen, CAY10678 may help alleviate this immunosuppression. Furthermore, studies have shown that CAY10678 treatment, similar to celecoxib (a selective COX-2 inhibitor), can enhance the efficacy of anti-PD-1 therapy, highlighting its potential as an adjuvant treatment strategy [].
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